molecular formula C9H4Cl2O2S B13917021 5,6-Dichlorobenzo[b]thiophene-2-carboxylic acid

5,6-Dichlorobenzo[b]thiophene-2-carboxylic acid

Cat. No.: B13917021
M. Wt: 247.10 g/mol
InChI Key: SSNRNWZUEBODII-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dichlorobenzothiophene-2-carboxylic Acid typically involves the chlorination of benzothiophene followed by carboxylation. One common method includes the reaction of benzothiophene with chlorine gas in the presence of a catalyst to introduce chlorine atoms at the 5 and 6 positions. This is followed by a carboxylation reaction using carbon dioxide under high pressure and temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

5,6-Dichlorobenzothiophene-2-carboxylic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5,6-Dichlorobenzothiophene-2-carboxylic Acid has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects by inhibiting the activity of myeloid cell leukemia 1 (Mcl-1), a protein that plays a crucial role in cell survival and apoptosis. By binding to Mcl-1, 5,6-Dichlorobenzothiophene-2-carboxylic Acid prevents the protein from interacting with its target molecules, thereby inducing cell death in cancer cells. This mechanism makes it a valuable tool in cancer research and potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6-Dichlorobenzothiophene-2-carboxylic Acid is unique due to its specific inhibitory action on Mcl-1, which is not commonly observed in other thiophene derivatives. This specificity makes it particularly valuable in targeted cancer therapies and research .

Properties

Molecular Formula

C9H4Cl2O2S

Molecular Weight

247.10 g/mol

IUPAC Name

5,6-dichloro-1-benzothiophene-2-carboxylic acid

InChI

InChI=1S/C9H4Cl2O2S/c10-5-1-4-2-8(9(12)13)14-7(4)3-6(5)11/h1-3H,(H,12,13)

InChI Key

SSNRNWZUEBODII-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=C(SC2=CC(=C1Cl)Cl)C(=O)O

Origin of Product

United States

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